6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester
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Overview
Description
6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester is a chemical compound with a complex structure that includes a chlorinated nicotinic acid core, a benzylcarbamoyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of nicotinic acid to produce 6-chloro-nicotinic acid. This intermediate is then reacted with benzyl isocyanate to introduce the benzylcarbamoyl group. Finally, esterification with methanol yields the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the nicotinic acid core can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester involves its interaction with specific molecular targets. The benzylcarbamoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Chloronicotinic acid: This compound shares the chlorinated nicotinic acid core but lacks the benzylcarbamoyl and methyl ester groups.
Methyl nicotinate: Similar in structure but without the chlorine and benzylcarbamoyl groups.
Benzylcarbamoyl derivatives: Compounds with similar benzylcarbamoyl groups but different core structures.
Uniqueness
6-Chloro-nicotinic acid benzylcarbamoyl-methyl ester is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[2-(benzylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-13-7-6-12(9-17-13)15(20)21-10-14(19)18-8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOLPKHVJPZPJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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